![molecular formula C15H10F4N4OS B2813678 N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide CAS No. 956753-84-7](/img/structure/B2813678.png)
N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide” is a chemical compound. It contains a trifluoromethyl group, which is a common functional group in many FDA-approved drugs . The trifluoromethyl group has been found to exhibit numerous pharmacological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources.Chemical Reactions Analysis
Trifluoromethylpyrazoles, which are part of the compound’s structure, are known to undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Scientific Research Applications
Heterocyclic Chemistry and Drug Design
Compounds containing pyrazole and thiazole rings, similar to the one , are extensively studied in heterocyclic chemistry for their potential as therapeutic agents. The presence of fluorine atoms often enhances the bioavailability and metabolic stability of pharmaceuticals. Such compounds are explored for their potential in treating various diseases due to their diverse biological activities (Gomaa & Ali, 2020).
Antimicrobial and Anti-inflammatory Agents
Trifluoromethylpyrazoles, which share a part of the structure with the compound , have been investigated for their anti-inflammatory and antibacterial properties. These compounds have shown promise in medicinal chemistry, particularly as potential treatments for inflammation and bacterial infections (Kaur, Kumar, & Gupta, 2015).
Kinase Inhibition for Disease Treatment
Compounds with similar structures have been evaluated as kinase inhibitors, which are crucial in the treatment of diseases like cancer. The selective inhibition of specific kinases by such compounds can lead to the development of targeted cancer therapies (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Environmental Degradation of Fluorochemicals
Research on the microbial degradation of polyfluoroalkyl substances, which include fluorine atoms like those in the compound of interest, is significant for understanding the environmental impact and degradation pathways of these persistent chemicals (Liu & Avendaño, 2013).
Synthesis and Biological Activity Studies
The compound's structure suggests potential for synthesis of novel heterocyclic compounds. Research on similar structures has led to the discovery of compounds with various biological activities, indicating the potential for N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide to serve as a precursor or active agent in pharmaceutical research (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N4OS/c1-8-6-12(15(17,18)19)23(22-8)14-21-11(7-25-14)13(24)20-10-4-2-9(16)3-5-10/h2-7H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJYXRZKTKWDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.